2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl-
Description
2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl- is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The "1,3-dihydro" designation indicates partial saturation at the 1- and 3-positions of the pyrrole ring, enhancing structural stability compared to fully unsaturated analogs.
Properties
IUPAC Name |
7-methyl-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(2-3-9-5)4-7(11)10-8/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBHMZOCUSFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225004 | |
| Record name | 1,3-Dihydro-7-methyl-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-92-8 | |
| Record name | 1,3-Dihydro-7-methyl-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-7-methyl-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provides the desired product through a cycloaddition–ring expansion mechanism .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
- Anticancer Activity: Research indicates that 2H-Pyrrolo[2,3-c]pyridin-2-one derivatives demonstrate inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This suggests potential applications in cancer therapy through targeted inhibition of tumor growth pathways.
- Antileishmanial Properties: The compound has shown promise in studies targeting Leishmania parasites, indicating its potential as a therapeutic agent against leishmaniasis.
- Enzyme Inhibition: It serves as a critical intermediate in the synthesis of enzyme inhibitors that can modulate various biological pathways, making it valuable for drug development.
Biological Research
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its ability to inhibit FGFRs can disrupt signaling pathways essential for tumor proliferation and survival.
Case Studies:
- FGFR Inhibition: In vitro studies have demonstrated that analogs of this compound can effectively block FGFR activity, leading to reduced cell proliferation in cancer cell lines.
- Leishmania Studies: Experimental assays have shown that certain derivatives possess significant activity against Leishmania species, providing a basis for further development of antileishmanial therapies.
Industrial Applications
Synthesis of New Materials:
The compound is utilized in the development of novel materials due to its unique chemical properties. It acts as a building block for synthesizing complex heterocycles that are useful in various industrial applications.
Chemical Processes:
In industrial settings, 2H-Pyrrolo[2,3-c]pyridin-2-one is employed in optimizing chemical processes through its role as a catalyst or reagent in reactions aimed at producing other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in various types of tumors . The compound’s ability to modulate these receptors makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
a. 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS 1190318-26-3)
b. 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3)
- Substituent : Methyl at position 2 (vs. position 7 in the target compound).
- Impact : The positional isomerism alters electron distribution; the 2-methyl group may sterically hinder reactions at the adjacent nitrogen. Molecular weight is 148.16 g/mol, lower than brominated analogs .
- Applications : Utilized as a building block in organic synthesis, particularly for azaindole derivatives .
c. 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 169463-44-9)
- Scaffold : Pyrrolo[3,2-b]pyridine (vs. [2,3-c] fusion in the target).
- Substituents : Bromine at position 6 and dimethyl groups at position 3.
- This compound is marketed as a pharmaceutical intermediate (PB08300) .
d. (1-tert-Butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic Acid (CAS 1638759-63-3)
- Functional Groups : Boronic acid and tert-butoxycarbonyl (Boc) protecting group.
- Impact : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, while the Boc group protects reactive sites during synthesis. This contrasts with the target compound’s lack of such functional handles, limiting its role in metal-catalyzed reactions .
Comparative Data Table
*Calculated based on structural similarity to CAS 1427503-36-3 .
Key Research Findings
- Positional Isomerism : Methyl substitution at position 7 (target compound) vs. 2 (CAS 1427503-36-3) significantly alters electronic environments. For example, 7-methyl derivatives may exhibit enhanced π-π stacking in drug-receptor binding compared to 2-methyl analogs .
- Halogen vs. Alkyl Groups : Bromine (CAS 1190318-26-3) increases molecular weight by ~79% compared to methyl, impacting pharmacokinetics. Brominated analogs are prioritized in early-stage drug discovery for their versatile reactivity .
- Scaffold Modifications : Pyrrolo[3,2-b]pyridine derivatives (e.g., CAS 169463-44-9) exhibit distinct solubility profiles due to altered ring fusion, favoring use in hydrophobic environments .
Biological Activity
Overview
2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl- is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 1190313-92-8
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted cyclization of pyrrole derivatives with appropriate precursors. This method enhances yield and purity, making it suitable for both laboratory and industrial applications.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 2H-Pyrrolo[2,3-c]pyridin-2-one exhibit significant analgesic properties while showing minimal anti-inflammatory effects. For instance, compounds with substitutions at the 3-position have been reported to possess potent antalgic properties without the typical anti-inflammatory activity associated with many analgesics .
The mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. This interaction suggests potential applications in oncology, particularly in targeting specific types of tumors .
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one framework were evaluated for their anti-inflammatory effects in animal models. These studies demonstrated significant oral anti-inflammatory activity in both the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models .
- Despite their activity, these compounds did not show significant inhibition of cyclooxygenase (COX) or lipoxygenase enzymes in vitro, indicating a unique mechanism that may involve modulation of arachidonic acid metabolism rather than direct inhibition of these enzymes.
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Result |
|---|---|---|---|
| 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Anti-inflammatory | RPAR model | Significant activity observed |
| 1,3-Dihydro-7-methyl-2H-pyrrolo[2,3-c]pyridin-2-one | Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
| Substituted analogues | Analgesic | Pain models in rats | Potent analgesic effects |
Q & A
Q. Q1. What are the efficient synthetic routes for 2H-Pyrrolo[2,3-c]pyridin-2-one derivatives, and how can their purity and structural integrity be validated?
Answer: Microwave-assisted organic synthesis (MAOS) is a validated method for generating pyrrolo-pyridinone derivatives. Key steps include:
- Condensation reactions : React N-substituted succinimides with substituted benzaldehydes to form bis-heterocyclic chalcones .
- Cyclization : Use thioazodicarboxylate hydrochloride to form the pyrrolo-pyridinone core.
- Purification : Employ column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate products.
Validation : - Spectroscopy : Confirm structures via FT-IR (amide C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 2.3–2.5 ppm), and mass spectrometry .
- Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, a = 10.14 Å, b = 13.74 Å) .
Q. Q2. How is the antimicrobial activity of 7-methyl-substituted pyrrolo-pyridinones evaluated, and what controls are essential?
Answer: Protocol :
- Test strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
- Agar diffusion : Use 100 µg/mL compound concentrations; measure inhibition zones (mm) after 24–48 hours.
Controls : - Positive : Penicillin (bacteria) and amphotericin B (fungi).
- Negative : DMSO solvent to exclude solvent toxicity.
Data interpretation : Compounds like 9ai and 9aiv showed superior antifungal activity (zone: 22–24 mm vs. amphotericin B’s 18 mm) .
Advanced Research Questions
Q. Q3. How can structural modifications at the 7-methyl position enhance bioactivity, and what computational tools support SAR studies?
Answer: Modification strategies :
- Electron-withdrawing groups : Introduce halogens (e.g., fluoro at C4 in 4-fluoro-1,3-dihydro analogs) to improve metabolic stability .
- Bulkier substituents : Attach cyclohexyl or pyridinyl groups to optimize receptor binding (e.g., BD00792363 with 7-fluoro substitution) .
Computational tools : - Docking simulations : Use AutoDock Vina to predict binding affinities to targets like TrkA kinase (e.g., GW441756’s IC₅₀ < 10 nM) .
- QSAR models : Correlate logP values (e.g., 1.45–1.61) with permeability .
Q. Q4. How do researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
Answer: Root-cause analysis :
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Structural analogs : Compare activity of 7-methyl derivatives (MIC ~50 µM for bacteria) with thiazolo-pyridinones (IC₅₀ ~15 µM for cancer cells) .
Mechanistic studies : - Target profiling : Screen against kinase panels (e.g., TrkA/B/C) to identify off-target effects .
- Metabolomics : Track metabolite stability via LC-MS (e.g., methyl group oxidation reducing half-life) .
Q. Q5. What experimental designs are critical for evaluating the pharmacokinetics of pyrrolo-pyridinones?
Answer: In vitro assays :
- Solubility : Use shake-flask method in PBS (pH 7.4); DMSO stock ≤1% .
- Microsomal stability : Incubate with liver microsomes (e.g., t₁/₂ < 30 mins indicates rapid clearance).
In vivo models : - Rodent PK : Administer 10 mg/kg IV/orally; measure plasma levels via HPLC (Cmax ~1.2 µg/mL, Tmax ~2 hrs) .
Key parameters : - LogD (pH 7.4) : Target 1.5–3.5 for CNS penetration.
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction (e.g., >90% binding limits efficacy) .
Q. Q6. How can crystallography and NMR elucidate conformational dynamics affecting biological activity?
Answer: Crystallography :
- Torsion angles : Analyze dihedral angles (e.g., C3-C4-N1-C2 = 175.3° in monoclinic crystals) to predict binding pose .
- Hydrogen bonding : Identify key interactions (e.g., NH…O=C in pyrrolo-pyridinone core) .
NMR dynamics : - NOESY : Detect intramolecular contacts (e.g., methyl group proximity to aromatic protons).
- Relaxation studies : Measure T₁/T₂ times to assess rigidity of the bicyclic system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
